molecular formula C13H13ClN2O3 B2542785 (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide CAS No. 444599-34-2

(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide

Cat. No. B2542785
CAS RN: 444599-34-2
M. Wt: 280.71
InChI Key: UJNYYDCPYUCSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is a compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as CEM-102 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

CEM-102 has been studied for its potential applications in the treatment of various diseases, including bacterial infections and cancer. In bacterial infections, CEM-102 has been shown to be effective against both gram-positive and gram-negative bacteria, including strains that are resistant to other antibiotics. In cancer, CEM-102 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis by binding to the bacterial ribosome. This leads to the inhibition of bacterial growth and ultimately, bacterial death. In cancer cells, CEM-102 induces apoptosis by activating the caspase pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
CEM-102 has been shown to have several biochemical and physiological effects, including inhibition of bacterial growth, induction of apoptosis in cancer cells, and anti-inflammatory effects. Additionally, CEM-102 has been shown to have minimal toxicity in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEM-102 for lab experiments is its broad-spectrum activity against both gram-positive and gram-negative bacteria. Additionally, CEM-102 has been shown to have low toxicity in animal studies, making it a safer alternative to other antibiotics. However, one limitation of CEM-102 is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CEM-102. One potential direction is the development of new formulations of CEM-102 that improve its solubility in water, making it more usable in lab experiments. Additionally, further studies are needed to determine the efficacy of CEM-102 in the treatment of bacterial infections and cancer in humans. Finally, studies are needed to determine the long-term effects of CEM-102 on human health and the environment.

Synthesis Methods

The synthesis method for CEM-102 involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with malononitrile in the presence of a base. The resulting product is then treated with ethyl chloroacetate to form the intermediate compound, which is then reacted with ammonium acetate to form the final product, CEM-102.

properties

IUPAC Name

(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-12-10(14)5-8(6-11(12)18-2)4-9(7-15)13(16)17/h4-6H,3H2,1-2H3,(H2,16,17)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYYDCPYUCSOQ-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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